2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
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Description
2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15FN2O3S and its molecular weight is 358.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and structural analysis of compounds related to 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide highlight the diverse methodologies and applications in medicinal chemistry and material science. For instance, a study describes the synthesis and crystal structure determination of a related compound, showcasing the intricate intermolecular interactions stabilizing its molecular structure, which could provide insights into the design of new materials or drug-like molecules with specific properties (Prabhuswamy et al., 2016).
Anticancer Activity
The exploration of related compounds for anticancer activity is a significant application in scientific research. For example, a series of 3-substituted-N-aryl analogues demonstrated notable anticancer activity across various cancer cell lines, indicating the potential of these compounds in therapeutic applications (Ahsan, 2012). This research underscores the importance of structural modifications to enhance biological activity and the potential for developing new anticancer agents.
Solvent Effects on Spectral Properties
The study of solvent effects on the absorption and fluorescence spectra of related carboxamides provides valuable insights into their electronic properties and interactions with the environment. Such studies are essential for understanding the photophysical behavior of these compounds, which could be relevant in the development of optical materials, sensors, or probes (Patil et al., 2011).
Synthesis and Biological Evaluation
The synthesis, characterization, and biological evaluation of compounds structurally related to this compound, including their antimicrobial and docking studies, reflect the broad applicability of these compounds in drug discovery. For instance, the synthesis and antimicrobial evaluation of specific derivatives underscore their potential as leads for developing new antimicrobial agents (Talupur et al., 2021).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-15-8-3-11(9-16(15)24-2)18-21-14(10-25-18)17(22)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISCEHVNDBDPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.